molecular formula C9H17N4O14P3 B1209346 5-Aminoimidazole-4-carboxamide-1-ribofuranosyl triphosphate CAS No. 82989-82-0

5-Aminoimidazole-4-carboxamide-1-ribofuranosyl triphosphate

Cat. No. B1209346
CAS RN: 82989-82-0
M. Wt: 498.17 g/mol
InChI Key: OCDLJXCWVQPFCK-UUOKFMHZSA-N
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Description

5-Aminoimidazole-4-carboxamide-1-β-D-ribofuranosyl 5’-triphosphate is a paramount compound within the biomedical sector. It serves as a pivotal substrate for enzymes that partake in cellular energy metabolism, ultimately bolstering ATP synthesis . Moreover, it exerts profound influence on multifarious cellular mechanisms and signaling cascades .


Synthesis Analysis

AICAR is an intermediate metabolite in the purine de novo synthesis pathway. It is synthesized from succinyl-AICAR (SAICAR) by adenylosuccinate lyase (ASL), an enzyme inhibited by AICAR through a feedback regulation .


Molecular Structure Analysis

The molecular formula of AICAR is C9H14N4O5 . It is also known as ZMP, with the “Z” referring to imidaZole .


Chemical Reactions Analysis

AICAR plays important regulatory roles under physiological conditions, notably through its direct interactions with transcription factors . It is also known to exert anti-fatigue effects by activating AMP-activated protein kinase (AMPK) .


Physical And Chemical Properties Analysis

AICAR is a 5′-phosphorylated analog of cell permeable AICAR that mimics adenosine monophosphate (AMP). It is an AMP-activated protein kinase (AMPK) activator .

Scientific Research Applications

Metabolic Pathways in Archaea

5-Aminoimidazole-4-carboxamide ribonucleotide (ZMP) has been identified in the metabolism of ATP and 5-phospho-alpha-D-ribosyl diphosphate by Methanobacterium thermoautotrophicum, a member of the domain Archaea. This pathway is similar to the initial steps of histidine biosynthesis, leading to the generation of pro-phosphoribosyl formimino-5-aminoimidazole-4-carboxamide ribonucleotide (5'-proFAR), which then hydrolyzes to ZMP (White, 1997).

Synthesis and Polymerization

The chemical synthesis of 5-amino-1-(2'-deoxy-beta-D-ribofuranosyl)imidazole-4-carboxamide (dZ) and its triphosphate derivative (dZTP) has been achieved, starting from 2'-deoxyinosine. The polymerization of dZTP using terminal deoxynucleotidyltransferase to create a homopolymer is another significant achievement (Pochet & D'ari, 1990).

Roles in Purine Biosynthesis

5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranosyl 5'-monophosphate (AICAR) is present as a natural metabolic intermediate in all organisms. In yeast, AICAR plays crucial regulatory roles through direct interactions with transcription factors. It is a key component in purine biosynthesis and shows potential in various applications due to its antiproliferative effects (Daignan-Fornier & Pinson, 2012).

Riboswitch Regulation in Bacteria

A riboswitch class that selectively binds ZMP and ZTP with nanomolar affinity has been identified. It regulates genes related to purine biosynthesis and one-carbon metabolism in bacteria. The existence of this riboswitch class suggests the importance of ZMP/ZTP signaling in various bacterial lineages (Kim, Nelson, & Breaker, 2015).

Enzymatic Studies and Applications

Studies on the enzymatic synthesis of 5-Aminoimidazole-4-carboxamide-1-β-D-[13 C5 ] ribofuranosyl 5'-monophosphate ([13 C5 ribose] AICAR-PO3 H2 ) provide valuable insights. This compound serves as a standard for metabolite identification and quantification in metabolic pathways, contributing to a deeper understanding of cellular processes (Zarkin et al., 2018).

Cell Cycle Regulation via Phosphorylation

AICAR has been identified as an activator of AMP activated protein kinase (AMPK) and a regulator of de novo purine synthesis. Its impact on cell growth suppression through p53 accumulation and Ser15 phosphorylation in HepG2 cells highlights its potential for cell cycle regulation (Imamura et al., 2001).

Safety And Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

IUPAC Name

[[(2R,3S,4R,5R)-5-(5-amino-4-carbamoylimidazol-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N4O14P3/c10-7-4(8(11)16)12-2-13(7)9-6(15)5(14)3(25-9)1-24-29(20,21)27-30(22,23)26-28(17,18)19/h2-3,5-6,9,14-15H,1,10H2,(H2,11,16)(H,20,21)(H,22,23)(H2,17,18,19)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCDLJXCWVQPFCK-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(N1C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C(N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N4O14P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001003049
Record name 5-Amino-1-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-1H-imidazole-4-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001003049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

498.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Aminoimidazole-4-carboxamide-1-ribofuranosyl triphosphate

CAS RN

82989-82-0
Record name 5-Aminoimidazole-4-carboxamide-1-ribofuranosyl triphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082989820
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Amino-1-[5-O-(hydroxy{[hydroxy(phosphonooxy)phosphoryl]oxy}phosphoryl)pentofuranosyl]-1H-imidazole-4-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001003049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Jordan - 2022 - search.proquest.com
Zinc (Zn [II]) is an essential micronutrient for all forms of life and all organisms are required to maintain a sufficient intracellular Zn (II) supply to metalate Zn (II)-cofactored metalloenzymes…
Number of citations: 0 search.proquest.com

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